ML314 neurotensin receptor 1 agonist
ML314 neurotensin receptor 1 agonist
An In-Depth Technical Guide to ML314: A Biased Agonist of the Neurotensin 1 Receptor
Executive Summary
ML314 is a potent, selective, and brain-penetrant small molecule agonist for the Neurotensin Receptor 1 (NTS1).[1][2][3] It is distinguished by its novel mechanism of action as a biased agonist. Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, ML314 preferentially activates the β-arrestin pathway without inducing the Gq-protein-coupled pathway responsible for calcium mobilization.[1][2][3][4] This unique pharmacological profile, coupled with its ability to cross the blood-brain barrier, makes ML314 a valuable research tool and a promising preclinical lead for therapeutic intervention in central nervous system disorders, particularly in the context of methamphetamine abuse.[2][4][5]
Introduction to Neurotensin Receptor 1 (NTS1) Signaling
The Neurotensin Receptor 1 (NTS1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the effects of the endogenous tridecapeptide, neurotensin. NTS1 activation is implicated in a range of physiological processes including pain modulation, thermoregulation, and the reward pathways associated with psychostimulant addiction.
Traditionally, NTS1 activation by neurotensin initiates two major signaling cascades:
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Gq-Protein Pathway: The receptor couples to the Gαq subunit, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of downstream cellular responses.
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β-Arrestin Pathway: Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This process desensitizes the G-protein signal and initiates a separate wave of signaling events. It also mediates receptor internalization and trafficking.
The development of biased agonists like ML314 allows for the selective activation of one pathway over the other, offering a more targeted therapeutic approach with potentially fewer side effects.
ML314: Chemical Properties and Pharmacological Profile
ML314 is a nonpeptidic small molecule identified through a high-throughput screening campaign.[1][3]
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Chemical Name: 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline[1][5]
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CAS Number: 1448895-09-7[5]
ML314 acts as a full agonist in β-arrestin recruitment assays but shows no significant activity in calcium mobilization assays, confirming its biased nature.[1][2][3] Furthermore, its effects can be blocked by the NTS1-selective antagonist SR142948A.[1][3] Studies also suggest ML314 functions as a positive allosteric modulator, enhancing the binding of endogenous neurotensin.[4][6]
Quantitative Pharmacological Data
The pharmacological characteristics of ML314 have been quantified across various in vitro and in vivo assays.
Table 1: In Vitro Activity of ML314 at NTS1
| Assay Type | Receptor | Cell Line | Parameter | Value (µM) | Citation(s) |
|---|---|---|---|---|---|
| β-Arrestin Recruitment | Human NTS1 | U2OS | EC₅₀ | 1.9 - 2.0 | [3][4][7] |
| Calcium Mobilization | Human NTS1 | HEK293 | EC₅₀ | > 80 | [6] |
| Antagonist Inhibition | Human NTS1 | U2OS | IC₅₀ (of SR142948A vs. ML314) | 0.0501 |[1][3] |
Table 2: Receptor Selectivity Profile of ML314
| Receptor | Assay Type | Parameter | Value (µM) | Fold Selectivity (vs. NTS1) | Citation(s) |
|---|---|---|---|---|---|
| NTS2 | β-Arrestin Recruitment | EC₅₀ | > 80 | > 40x | [6] |
| GPR35 | Not Specified | - | Selective against GPR35 | - |[4][7][8] |
Table 3: In Vivo Efficacy of ML314
| Animal Model | Dosing (mg/kg, Route) | Endpoint | Result | Citation(s) |
|---|---|---|---|---|
| Dopamine Transporter KO Mice | 20, i.p. | Reduction in Locomotion | Significant attenuation of hyperlocomotion | [4][8] |
| C57BL/6J Mice | 10 - 30, i.p. | Methamphetamine-Induced Hyperlocomotion | Dose-dependent attenuation | [4][8] |
| C57BL/6J Mice | 20, i.p. | Methamphetamine-Associated Conditioned Place Preference | Significant reduction | [2][4] |
| Rats | 30 | Methamphetamine Self-Administration | Significant reduction in lever presses |[2][6] |
Mechanism of Action: Biased Agonism at NTS1
ML314's primary mechanism is the selective activation of the β-arrestin signaling cascade downstream of the NTS1 receptor. This "biased agonism" is a key feature that differentiates it from endogenous neurotensin.
The diagram below illustrates the differential signaling pathways. Neurotensin activates both Gq-protein and β-arrestin pathways. In contrast, ML314 binds to NTS1 and induces a conformational change that favors the recruitment of β-arrestin while avoiding productive coupling to the Gq protein, thereby circumventing the PLC activation and subsequent calcium release.
Key Experimental Methodologies
The pharmacological profile of ML314 was established using a series of well-defined in vitro and in vivo assays.
The general workflow for identifying and characterizing a biased agonist like ML314 involves a primary screen for the desired pathway, a counter-screen to confirm the absence of activity in the undesired pathway, followed by in vivo validation in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. ML314: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | C24H28N4O3 | CID 53245590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stabilization of pre-existing neurotensin receptor conformational states by β-arrestin-1 and the biased allosteric modulator ML314 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
